N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid
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Overview
Description
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid is a chemical compound with the molecular formula C6H18N4This compound is a colorless, oily liquid that is soluble in polar solvents and has a fishy, ammoniacal odor . It is used in various applications, including as a chelating agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide or ethylene dichloride. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide . The reaction can be represented as follows:
C2H4(NH2)2+2C2H4O→C6H18N4
Industrial Production Methods
In industrial settings, N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is produced by the reaction of ethylenediamine with ethylene dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to increase the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides such as chloroform or bromoform are used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in treating diseases such as Wilson’s disease due to its copper-chelating properties.
Industry: Utilized in the production of epoxy resins and as a curing agent for adhesives .
Mechanism of Action
The mechanism of action of N’,N’-bis(2-aminoethyl)ethane-1,2-diamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes. For example, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This chelation process is crucial in its application for treating diseases like Wilson’s disease, where excess copper needs to be removed from the body .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: Contains three amino groups and is structurally similar but has different properties.
Tetraethylenepentamine: Contains five amino groups and is used in similar applications.
Uniqueness
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful as a chelating agent in various applications, including medicine and industry .
Properties
CAS No. |
138145-64-9 |
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Molecular Formula |
C6H21Cl3N4O12 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C6H18N4.3ClHO4/c7-1-4-10(5-2-8)6-3-9;3*2-1(3,4)5/h1-9H2;3*(H,2,3,4,5) |
InChI Key |
NLGXAYBVGOAKPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)CCN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
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